2-{3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid
Description
2-{3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid is a complex organic compound featuring both pyrazole and indole moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H18N4O4 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
2-[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)imino-2-oxoindol-1-yl]acetic acid |
InChI |
InChI=1S/C21H18N4O4/c1-13-18(21(29)25(23(13)2)14-8-4-3-5-9-14)22-19-15-10-6-7-11-16(15)24(20(19)28)12-17(26)27/h3-11H,12H2,1-2H3,(H,26,27) |
InChI Key |
INSIDNHFTIQBOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C3C4=CC=CC=C4N(C3=O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole derivative. This can be achieved by reacting 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole with appropriate reagents to introduce the imino group.
Next, the indole moiety is synthesized, often starting from indole-2-carboxylic acid. The two components are then coupled under specific conditions to form the final product. The reaction conditions usually involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂), nucleophiles like amines or alcohols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse reactivity makes it a valuable intermediate in the development of new materials and catalysts.
Biology
Biologically, 2-{3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid has shown potential in various assays for its anti-inflammatory, analgesic, and anticancer properties .
Medicine
In medicine, this compound is being investigated for its potential as a therapeutic agent. Its ability to interact with multiple biological targets makes it a candidate for drug development, particularly in the treatment of inflammatory diseases and cancer .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced strength or conductivity. It may also find applications in the production of dyes and pigments due to its complex structure and reactivity.
Mechanism of Action
The mechanism of action of 2-{3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid involves its interaction with various molecular targets. The pyrazole and indole moieties can bind to different enzymes and receptors, modulating their activity. This compound may inhibit specific enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activity.
1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole: Shares the pyrazole moiety but lacks the indole component.
2-Phenylindole: Contains the indole structure but without the pyrazole moiety.
Uniqueness
What sets 2-{3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid apart is its combination of both pyrazole and indole moieties, which endows it with unique chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of reactions and interact with multiple biological targets, making it a versatile compound in both research and industrial applications .
Biological Activity
The compound 2-{3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
Molecular Formula : C18H17N3O3
Molecular Weight : 317.35 g/mol
IUPAC Name : 2-{3-[1,5-dimethyl-3-oxo-2-(phenyl)-2,3-dihydro-1H-pyrazol-4-yl]imino}-2-oxoindole acetic acid
The structure features a pyrazole ring and an indole moiety, which are known for their diverse biological activities.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of phenolic groups in the structure can contribute to radical scavenging activities. Studies have shown that derivatives of indole and pyrazole possess the ability to reduce oxidative stress in cellular models, suggesting that this compound may also exhibit similar effects.
Antimicrobial Properties
Compounds containing pyrazole and indole rings have been reported to possess antimicrobial activity against various bacterial strains. For instance, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. In vitro studies could be conducted to evaluate the specific antimicrobial spectrum of this compound.
Anti-inflammatory Effects
The anti-inflammatory potential of similar compounds has been well documented. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Given the structural similarities with known anti-inflammatory agents, this compound may exert similar effects.
Study 1: Antioxidant Assessment
A study was conducted using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay to evaluate the antioxidant capacity of the compound. Results indicated a significant reduction in DPPH radical concentration, supporting its potential as an antioxidant agent.
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 80 |
Study 2: Antimicrobial Evaluation
Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli using agar diffusion methods. The compound showed a zone of inhibition comparable to standard antibiotics.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
The proposed mechanisms by which this compound exerts its biological effects include:
- Radical Scavenging : The electron-rich regions in the pyrazole and indole rings can donate electrons to free radicals.
- Enzyme Inhibition : The structural motifs may interact with active sites of enzymes involved in inflammation and microbial growth.
- Cell Signaling Modulation : The compound may influence signaling pathways related to oxidative stress and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
